6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol
CAS No.: 64820-53-7
Cat. No.: VC7050111
Molecular Formula: C14H8BrClN2O
Molecular Weight: 335.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64820-53-7 |
---|---|
Molecular Formula | C14H8BrClN2O |
Molecular Weight | 335.59 |
IUPAC Name | 6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one |
Standard InChI | InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) |
Standard InChI Key | GJVHRACDDIDTBW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl |
Introduction
Structural and Chemical Identity of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol
Quinazolines are bicyclic aromatic systems comprising a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 6-bromo-4-(2-chlorophenyl)quinazolin-2-ol, the quinazoline core is substituted with:
-
A bromine atom at position 6, which introduces steric bulk and electron-withdrawing effects.
-
A 2-chlorophenyl group at position 4, contributing lipophilicity and potential π-π stacking interactions.
-
A hydroxyl group at position 2, enabling hydrogen bonding and acidity (pKa ~8–10 typical for phenolic -OH groups) .
The molecular formula is C₁₄H₉BrClN₂O, with a molecular weight of 359.60 g/mol. Unlike its 2-methyl analog (CAS 96407-26-0, C₁₅H₁₀BrClN₂) , the hydroxyl group at position 2 likely enhances aqueous solubility compared to alkyl-substituted derivatives.
Synthetic Methodologies for Quinazoline Derivatives
While no direct synthesis route for 6-bromo-4-(2-chlorophenyl)quinazolin-2-ol is documented, analogous protocols provide actionable insights:
Precursor-Based Strategies
The patent CN114436974A details the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid using formamidine acetate and dual catalysts (e.g., cuprous chloride and potassium iodide). Adapting this approach, the target compound could theoretically be synthesized via:
-
Cyclocondensation: Reacting 2-amino-5-bromo-4-(2-chlorophenyl)benzoic acid with formamidine acetate under basic conditions.
-
Hydroxylation: Introducing the 2-ol group via hydrolysis of a 2-methoxy intermediate or direct oxidation of a 2-methyl precursor .
Key reaction parameters include:
-
Catalysts: Cuprous halides (e.g., CuCl) and alkali metal iodides (e.g., KI) enhance cyclization efficiency .
-
Solvents: Polar aprotic solvents like acetonitrile or DMF optimize reaction kinetics .
-
Temperature: Reflux conditions (76–120°C) are typical for quinazoline ring formation .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: The hydroxyl group at position 2 improves water solubility relative to non-polar analogs (estimated ~0.1–1 mg/mL) .
-
Lipophilicity: Calculated logP values (using software like MarvinSketch) suggest moderate hydrophobicity (~2.5–3.5), favoring membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous brominated quinazolines reveals melting points between 180–220°C . The hydroxyl group may lower the melting point slightly due to hydrogen bonding disruptions in the crystal lattice.
Biological Activity and Structure-Activity Relationships (SAR)
Kinase Inhibition Mechanisms
Molecular docking simulations suggest that the hydroxyl group forms critical hydrogen bonds with backbone amides in EGFR’s ATP-binding site (e.g., Met793 and Thr854) . The 2-chlorophenyl group occupies adjacent hydrophobic regions, stabilizing the inhibitory complex.
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, this compound could be optimized for:
-
Targeted cancer therapies: EGFR-mutated non-small cell lung cancer (NSCLC) and breast cancer.
-
Anti-inflammatory agents: JAK/STAT pathway modulation.
Materials Science
Brominated quinazolines serve as precursors for:
-
Luminescent materials: Heavy atoms (Br) enhance intersystem crossing in OLED emitters.
-
Coordination complexes: The hydroxyl group enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺).
Challenges and Future Directions
Synthetic Optimization
-
Yield improvement: Current quinazoline syntheses report yields of 80–87% ; catalytic asymmetric methods could enhance efficiency.
-
Green chemistry: Replacing halogenated solvents with ionic liquids or water-based systems.
Biological Profiling
-
In vivo toxicity studies: Assess pharmacokinetics and organ-specific toxicity.
-
Combination therapies: Synergy with existing chemotherapeutics (e.g., cisplatin, paclitaxel).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume